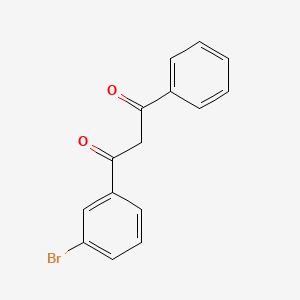

1-(3-Bromophenyl)-3-phenyl-1,3-propanedione

Description

Contextual Significance of β-Diketones in Contemporary Chemical Research

β-Diketones are highly valued as versatile intermediates in organic synthesis. derpharmachemica.com Their importance stems from their ability to act as key building blocks for the construction of a wide array of more complex molecules, particularly heterocyclic compounds like pyrazoles and isoxazoles. researchgate.net The β-dicarbonyl structure is a prevalent motif in numerous biologically and pharmaceutically active compounds. Furthermore, β-diketones are widely used as ligands for the preparation of various coordination complexes with metals. derpharmachemica.com The synthesis of these structures is a significant area of interest for organic chemists, with methods like the Claisen condensation being fundamental for their preparation. prepchem.comgoogle.com

Strategic Importance of Brominated Organic Scaffolds in Synthetic Design

The introduction of a bromine atom into an organic molecule, a process known as bromination, is a critical transformation in synthetic organic chemistry. Brominated organic compounds serve as pivotal intermediates, offering a reactive handle for further functionalization. The bromine atom can be readily substituted or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This versatility makes brominated scaffolds, like the 3-bromophenyl group in the title compound, strategically important for designing and synthesizing complex molecular architectures, including pharmaceuticals and agrochemicals.

Research Trajectories and Academic Relevance of 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione

While extensive research specifically detailing the applications of this compound is not widely present in the literature, its academic relevance can be inferred from its structure. The compound combines the reactive β-diketone moiety with a brominated aromatic ring, making it a highly attractive substrate for synthetic exploration.

Research trajectories for this compound are likely focused on its use as a precursor in the synthesis of novel heterocyclic systems. The diketone portion can be reacted with various binucleophiles to form five- or six-membered rings, while the bromo-substituent on the phenyl ring provides a site for subsequent modifications. This dual functionality allows for the creation of diverse molecular libraries for screening in drug discovery and materials science. For instance, it could be used to synthesize substituted pyrazoles, which are a class of compounds known for a wide range of biological activities. researchgate.net

The academic interest in this compound lies in its potential to serve as a versatile building block, enabling the efficient construction of complex and potentially bioactive molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25856-02-4 |

| Molecular Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3-phenylpropane-1,3-dione |

| Synonyms | 3'-Bromo-dibenzoylmethane |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-13-8-4-7-12(9-13)15(18)10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRMMLQWCOHDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262472 | |

| Record name | 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25856-02-4 | |

| Record name | 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25856-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies

Established Synthetic Pathways to 1,3-Propanediones

Traditional methods for forming the 1,3-dione linkage remain highly relevant and are characterized by their reliability and broad substrate scope.

The most classical and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation. nih.gov This reaction involves the base-mediated acylation of a ketone enolate with an ester. masterorganicchemistry.com The general mechanism requires at least one equivalent of a strong base to drive the reaction to completion, as the resulting 1,3-diketone is acidic and is deprotonated by the base, shifting the equilibrium. masterorganicchemistry.com The reaction is typically followed by an acidic workup to protonate the enolate and yield the final β-diketone product. The versatility of the Claisen condensation allows for the synthesis of a wide array of 1,3-diketones by varying the ketone and ester starting materials. researchgate.net

A specific and highly effective application of the Claisen condensation for synthesizing aromatic 1,3-diketones involves the reaction between an acetophenone (B1666503) derivative and a benzoate (B1203000) ester. scispace.comeurjchem.com For the synthesis of 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione, two primary routes are feasible:

The reaction of 3-bromoacetophenone with a benzoate ester (e.g., ethyl benzoate).

The reaction of acetophenone with a 3-bromobenzoate ester (e.g., methyl 3-bromobenzoate).

A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to deprotonate the α-carbon of the acetophenone derivative, generating a nucleophilic enolate. prepchem.com This enolate then attacks the electrophilic carbonyl carbon of the benzoate ester. The subsequent elimination of an alkoxide group yields the desired 1,3-propanedione. scispace.comprepchem.com The reaction is typically conducted in an inert organic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). scispace.comgoogle.com

Table 1: Representative Base-Catalyzed Synthesis of 1,3-Diketones

| Ketone | Ester | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Ethyl Benzoate | NaNH₂ | THF | 1,3-Diphenyl-1,3-propanedione | ~80% | scispace.comprepchem.com |

| Acetophenone | Dimethyl Terephthalate | NaH | THF | 1,1'-(1,4-Phenylene)bis(3-phenylpropane-1,3-dione) | High | scispace.com |

Advanced Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions that can be strategically employed for the synthesis or subsequent functionalization of this compound. The presence of the bromo substituent on the phenyl ring provides a reactive handle for these transformations.

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is exceptionally useful for creating extended π-conjugated systems. wikipedia.orgorganic-chemistry.org In the context of this compound, the aryl bromide moiety can be coupled with various terminal alkynes. This strategy allows for the introduction of an alkynyl group, which can serve as a precursor for more complex structures or to modify the electronic properties of the molecule. The reaction is known for its mild conditions and tolerance of various functional groups, including ketones. wikipedia.orgmdpi.com

Reaction Scheme: this compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 1-(3-Alkynylphenyl)-3-phenyl-1,3-propanedione

This post-synthesis functionalization highlights the utility of the bromo- handle in diversifying the core structure.

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent. wikipedia.orglibretexts.org This reaction is highly versatile due to the stability of organostannanes to air and moisture and the wide range of compatible functional groups, including esters and ketones. wikipedia.orgjk-sci.com For this compound, the aryl bromide can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to introduce new carbon-based substituents. nih.govrsc.org

While achieving asymmetric functionalization directly via a Stille coupling on this specific achiral substrate would require a more complex strategy, such as employing chiral ligands on the palladium catalyst to control atropisomerism in a sterically hindered product, the Stille reaction itself is a powerful tool for functionalization. The reaction conditions are generally mild, and the choice of palladium catalyst and ligands can be tuned to optimize the reaction for specific substrates. jk-sci.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Feature |

|---|---|---|---|

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd complex, Cu(I) salt, Amine base | Forms C(sp²)-C(sp) bonds; useful for π-system extension. wikipedia.orglibretexts.org |

| Stille Coupling | Aryl Halide + Organostannane | Pd(0) complex | Tolerates a wide range of functional groups. wikipedia.orglibretexts.org |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of 1,3-propanediones, several strategies can be adopted. While much of the green chemistry research in this area has focused on the biotechnological production of the related compound 1,3-propanediol (B51772) from renewable feedstocks, rsc.orgalfa-chemistry.comrsc.org principles can be applied to the synthesis of diones as well.

For Claisen-type condensations, green approaches focus on minimizing waste and using more environmentally benign reagents and solvents. This can include:

Catalytic Approaches: Using catalytic amounts of a base where possible, although the stoichiometry of the Claisen condensation often requires a full equivalent.

Solvent Selection: Replacing hazardous solvents with greener alternatives. Some methodologies have explored the use of water as a solvent for certain condensation reactions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Modified Procedures: Optimizing reaction conditions, such as temperature and reactant addition rates, can minimize side reactions and the need for extensive purification, thereby reducing solvent usage and waste generation. jmpas.com

The development of more sustainable synthetic routes for compounds like this compound is an ongoing area of research, driven by the increasing need for environmentally responsible chemical manufacturing.

Derivatization and Chemical Modification Studies

The strategic derivatization of this compound allows for the introduction of diverse functionalities, leading to the creation of novel molecular scaffolds with potential applications in various fields of chemical science.

Selective Functionalization at Bromine Centers

The presence of a bromine atom on the phenyl ring offers a prime site for modification through various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the extension of the molecular framework. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the aryl bromide moiety is well-established. Palladium-catalyzed reactions such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings are standard methods for the functionalization of such compounds.

Table 1: Potential Cross-Coupling Reactions at the Bromine Center

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product |

| Suzuki Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | C-C | 1-(Biphenyl-3-yl)-3-phenyl-1,3-propanedione |

| Heck Coupling | Alkene (e.g., Styrene) | C-C | 1-(3-Styrylphenyl)-3-phenyl-1,3-propanedione |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | C-N | 1-(3-(Phenylamino)phenyl)-3-phenyl-1,3-propanedione |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C-C | 1-(3-(Phenylethynyl)phenyl)-3-phenyl-1,3-propanedione |

These transformations would significantly increase the structural diversity of derivatives obtainable from the parent compound, allowing for the introduction of various aryl, vinyl, amino, and alkynyl groups. The choice of catalyst, ligand, base, and solvent system would be crucial in optimizing the yields and selectivity of these reactions.

Transformations of the β-Diketone Moiety

The β-diketone moiety is a classic and highly versatile functional group in organic synthesis, primarily known for its role in the formation of heterocyclic rings through cyclocondensation reactions. The acidic nature of the α-protons and the presence of two electrophilic carbonyl carbons allow for reactions with a variety of dinucleophiles.

Other transformations of the β-diketone moiety could involve selective reduction of one or both carbonyl groups, or conversion to enol ethers or enol esters, further expanding the synthetic utility of this compound.

Synthesis of Complex Heterocyclic Architectures

The true synthetic power of this compound lies in its ability to serve as a precursor for a variety of complex heterocyclic architectures. The cyclocondensation reactions of the β-diketone moiety with different reagents can lead to the formation of five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3-(3-bromophenyl)-5-phenyl-1H-pyrazole. The regioselectivity of this reaction with substituted hydrazines would be an important consideration.

Isoxazoles: Similarly, the reaction with hydroxylamine (B1172632) hydrochloride is a standard method for the synthesis of isoxazoles. The condensation of this compound with hydroxylamine would lead to the formation of 3-(3-bromophenyl)-5-phenylisoxazole.

Pyrimidines: Six-membered heterocyclic rings such as pyrimidines can also be synthesized from β-diketones. The reaction with urea (B33335) or thiourea (B124793) would yield the corresponding pyrimidin-2(1H)-one or pyrimidine-2(1H)-thione derivatives. For example, the reaction with urea would be expected to produce 4-(3-bromophenyl)-6-phenylpyrimidin-2(1H)-one.

Table 2: Synthesis of Heterocyclic Architectures from this compound

| Reagent | Heterocyclic Product |

| Hydrazine Hydrate | 3-(3-bromophenyl)-5-phenyl-1H-pyrazole |

| Hydroxylamine Hydrochloride | 3-(3-bromophenyl)-5-phenylisoxazole |

| Urea | 4-(3-bromophenyl)-6-phenylpyrimidin-2(1H)-one |

| Thiourea | 4-(3-bromophenyl)-6-phenylpyrimidine-2(1H)-thione |

The resulting heterocyclic compounds, still retaining the bromine atom, can then undergo further functionalization at that position, as described in section 2.4.1. This sequential reaction strategy allows for the creation of a vast library of highly substituted and complex heterocyclic molecules from a single, versatile starting material.

Fundamental Chemical Reactivity and Mechanistic Insights

Keto-Enol Tautomerism Dynamics

Like other 1,3-dicarbonyl compounds, 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione exists as a dynamic equilibrium between its diketo and enol tautomeric forms. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and a conjugated π-system.

Quantitative Assessment of Tautomeric Equilibrium Constants

Table 1: Illustrative Tautomeric Equilibrium Data for Related 1,3-Diketones

| Compound | Solvent | % Enol (approx.) |

| Dibenzoylmethane (B1670423) | Chloroform (B151607) | >95% |

| Acetylacetone | Chloroform | 81% |

| 1-Phenylbutane-1,3-dione | Chloroform | 98% |

This table provides representative data for similar compounds to illustrate the general trend of keto-enol equilibrium in 1,3-diketones.

Influence of Electronic and Steric Effects on Tautomer Preference

The position of the keto-enol equilibrium is sensitive to both electronic and steric effects imparted by substituents on the aromatic rings. walisongo.ac.id

Steric Effects: Steric hindrance does not play a significant role in influencing the tautomeric preference of this compound, as the bromo group is located at the meta position, which is remote from the dicarbonyl moiety. Significant steric effects are typically observed only for ortho-substituted derivatives.

Solvent Polarity and Hydrogen Bonding Interactions in Tautomeric Stability

The equilibrium between the keto and enol forms is markedly influenced by the solvent. researchgate.netnih.gov

Solvent Polarity: In non-polar solvents such as chloroform or carbon tetrachloride, the enol form is predominant. This is attributed to the stability conferred by the intramolecular hydrogen bond, which is shielded from the solvent. In polar protic solvents, such as alcohols, the percentage of the keto form tends to increase. These solvents can act as both hydrogen bond donors and acceptors, thereby disrupting the internal hydrogen bond of the enol and solvating the carbonyl groups of the more polar keto tautomer. researchgate.net Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also shift the equilibrium towards the keto form by forming strong hydrogen bonds with the enolic proton. researchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The presence of both carbonyl groups and an acidic methylene (B1212753)/methine proton makes this compound susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Reactions: The central carbon atom of the dicarbonyl moiety is nucleophilic in its enolate form and can react with various electrophiles. Common reactions include alkylation and acylation at the C2 position. The presence of the electron-withdrawing bromo group may slightly decrease the nucleophilicity of the enolate compared to the unsubstituted dibenzoylmethane.

Nucleophilic Reactions: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comyoutube.comyoutube.com A characteristic reaction of 1,3-diketones is their condensation with hydrazines or hydroxylamine (B1172632) to form five-membered heterocyclic compounds like pyrazoles and isoxazoles, respectively. researchgate.net For instance, the reaction of a substituted 1,3-diphenyl-1,3-propanedione with phenylhydrazine (B124118) yields a substituted pyrazole (B372694). researchgate.net

Oxidation and Reduction Chemistry

The carbonyl groups of this compound can undergo both oxidation and reduction reactions.

Oxidation: While the dicarbonyl moiety itself is relatively stable to oxidation, the methylene group can be oxidized under specific conditions. Oxidizing agents like o-iodoxybenzoic acid (IBX) have been used for the oxidation of β-hydroxy ketones to β-diketones, suggesting the potential for further oxidation at the C2 position under appropriate conditions. organic-chemistry.orgmdpi.com

Reduction: The ketone functionalities can be reduced to alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce one or both carbonyl groups to the corresponding secondary alcohols, yielding a diol. youtube.com Catalytic hydrogenation can also be employed for this transformation. The choice of reducing agent and reaction conditions can influence the selectivity of the reduction. For aromatic ketones, Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions can be used to reduce the carbonyl group to a methylene group. youtube.com

Advanced Reaction Mechanisms

The reactivity of 1,3-diketones like this compound extends to more complex transformations. For example, 1,3-diphenyl-1,3-propanedione can participate in Michael additions with α,β-unsaturated aldehydes. researchgate.net Furthermore, photochemical reactions of substituted dibenzoylmethane derivatives can lead to complex cyclization products through mechanisms involving either heterolysis or radical pathways, depending on the substitution pattern. acs.org While specific mechanistic studies on this compound are scarce, its behavior can be anticipated to be analogous to that of other similarly substituted dibenzoylmethanes.

Ligand Exchange Mechanisms in Coordination Complexes

Coordination complexes involving β-diketonate ligands, such as the deprotonated form of this compound, undergo ligand exchange reactions that are crucial for their application in catalysis and materials science. While specific kinetic data for this compound is scarce, the general mechanisms for ligand exchange in metal β-diketonate complexes are well-understood and can be categorized as either dissociative, associative, or interchange mechanisms.

The reactivity of these complexes in ligand exchange is influenced by several factors:

The nature of the metal ion: The size, charge, and electronic configuration of the metal center dictate the preferred coordination geometry and the lability of the metal-ligand bonds.

The steric and electronic properties of the β-diketonate ligand: The substituents on the diketone backbone can influence the stability of the complex and the accessibility of the metal center to incoming ligands. The electron-withdrawing effect of the bromine atom in this compound, for instance, could affect the strength of the metal-oxygen bond.

The nature of the entering and leaving ligands: The nucleophilicity of the entering ligand and the stability of the leaving group are critical in determining the reaction pathway.

Solvent effects: The coordinating ability of the solvent can play a significant role, either by stabilizing intermediates or by participating directly in the exchange process.

A common mechanistic pathway for ligand exchange in octahedral metal(III) β-diketonate complexes involves the formation of a five-coordinate intermediate through the dissociation of one of the chelating ligands. The subsequent attack by an incoming ligand can then proceed through various pathways.

Table 1: General Factors Influencing Ligand Exchange in Metal β-Diketonate Complexes

| Factor | Influence on Ligand Exchange |

| Metal Ion | Larger, more labile metal ions generally favor faster exchange rates. |

| Ligand Steric Hindrance | Bulkier substituents on the ligand can accelerate dissociation. |

| Ligand Electronics | Electron-withdrawing groups may alter the M-O bond strength. |

| Entering Ligand | Stronger nucleophiles can promote associative pathways. |

| Solvent | Coordinating solvents can facilitate the reaction by stabilizing intermediates. |

Chiral Induction and Asymmetric Transformations

β-Diketones are versatile ligands for the construction of chiral catalysts for asymmetric transformations. While there is a lack of specific examples utilizing this compound in the literature, the general strategies employed for similar compounds can be described. Chiral induction is typically achieved by incorporating chirality in one of two ways:

Chiral modification of the β-diketone ligand: The ligand itself can be made chiral by introducing stereocenters on the backbone or the side chains.

Use of chiral auxiliary ligands: An achiral β-diketone, such as this compound, can be part of a chiral-at-metal complex where chirality is introduced by other ligands in the coordination sphere.

These chiral metal complexes can then catalyze a variety of asymmetric reactions, including:

Michael additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Diels-Alder reactions: The [4+2] cycloaddition of a conjugated diene to a dienophile.

Aldol reactions: The addition of an enolate to a carbonyl compound.

Oxidations and reductions: Enantioselective epoxidations, hydrogenations, and other redox reactions.

The effectiveness of a chiral catalyst is evaluated by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. The structure of the β-diketonate ligand plays a crucial role in creating a well-defined chiral environment around the metal center, which is essential for high enantioselectivity.

For instance, chiral copper(II) bis(oxazoline) complexes bearing a β-diketonate ligand are known to be effective catalysts. While not using the specific bromo-substituted compound, the general principle remains the same. The β-diketonate ligand occupies two coordination sites, influencing the geometry and electronic properties of the catalytic center.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Metal Complexes of β-Diketones

| Reaction Type | Substrates | Product Type |

| Michael Addition | α,β-Unsaturated Ketone + Malonate | Chiral Adduct |

| Diels-Alder | Diene + Dienophile | Chiral Cycloadduct |

| Aldol Reaction | Aldehyde + Ketone | Chiral β-Hydroxy Ketone |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione, NMR analysis is particularly crucial for investigating its primary structural features and the dynamic equilibrium between its keto and enol tautomers.

Like many β-dicarbonyl compounds, this compound is expected to exist as a mixture of its diketo and enol forms. The equilibrium between these tautomers is sensitive to factors such as solvent polarity and temperature. The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring, which significantly influences the NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a typical ¹H NMR spectrum, distinct signals would be expected for both the keto and enol forms, allowing for the determination of their relative ratio in a given solvent.

Enol Tautomer:

Enolic Proton (-OH): A characteristic, broad signal would appear far downfield, typically in the range of δ 15-17 ppm. This significant downfield shift is due to the strong intramolecular hydrogen bond.

Vinyl Proton (=CH-): A sharp singlet is expected around δ 6.0-7.0 ppm.

Aromatic Protons: The protons on the phenyl and 3-bromophenyl rings would appear as complex multiplets in the aromatic region (δ 7.0-8.2 ppm). The substitution pattern on the bromophenyl ring (meta-substitution) would lead to a distinct splitting pattern for its four protons. The unsubstituted phenyl group would show signals for its ortho, meta, and para protons.

Keto Tautomer:

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group situated between the two carbonyls would be expected around δ 4.0-4.5 ppm.

Aromatic Protons: The aromatic signals would appear in a similar region to the enol form (δ 7.0-8.2 ppm), though minor shifts might be observed due to the different electronic environment.

The integration of the vinyl proton (enol form) and the methylene protons (keto form) would allow for the quantification of the keto-enol equilibrium constant (Keq).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Tautomer | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Enolic OH | Enol | 15.0 - 17.0 | broad singlet |

| Vinyl CH | Enol | 6.0 - 7.0 | singlet |

| Methylene CH₂ | Keto | 4.0 - 4.5 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Again, separate signals for the keto and enol forms would be anticipated.

Enol Tautomer:

Carbonyl Carbon (C=O): The carbonyl carbon would be shifted slightly upfield compared to the keto form due to conjugation, appearing around δ 180-190 ppm.

Enolic Carbons (-C=C-): The two carbons of the enol double bond would be observed, with the vinyl carbon (-CH=) appearing around δ 90-100 ppm and the hydroxyl-bearing carbon (=C-OH) further downfield.

Aromatic Carbons: Signals for the aromatic carbons would be present between δ 120-140 ppm. The carbon atom attached to the bromine (C-Br) would show a characteristic signal around δ 122 ppm.

Keto Tautomer:

Carbonyl Carbons (C=O): Two distinct carbonyl signals would be expected in the δ 190-205 ppm region.

Methylene Carbon (-CH₂-): A signal for the methylene carbon would be seen around δ 50-60 ppm.

Aromatic Carbons: Aromatic signals would appear in the typical δ 120-140 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Tautomer | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | Keto | 190 - 205 |

| Carbonyl (C=O) | Enol | 180 - 190 |

| Methylene (CH₂) | Keto | 50 - 60 |

| Vinyl (CH) | Enol | 90 - 100 |

| Aromatic (C-H, C-C) | Both | 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data is unavailable, these techniques would be invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity within the aromatic spin systems of the phenyl and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene (-CH₂-) and vinyl (=CH-) signals to their respective carbon atoms in the keto and enol forms.

Variable Temperature NMR Studies of Dynamic Processes

Variable Temperature (VT) NMR studies are instrumental in analyzing the keto-enol tautomerism, which is a dynamic equilibrium. ed.gov By acquiring NMR spectra at different temperatures, the equilibrium constant's temperature dependence can be determined. researchgate.net Generally, an increase in temperature can shift the equilibrium. From the van't Hoff plot (ln Keq vs. 1/T), thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization could be calculated, providing insight into the energetic favorability of each form.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups. The spectra of this compound would be dominated by bands corresponding to the carbonyl and aromatic moieties.

Keto Form: The diketo tautomer would exhibit two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹ (asymmetric stretch) and 1680-1720 cm⁻¹ (symmetric stretch).

Enol Form: The enol tautomer, stabilized by strong intramolecular hydrogen bonding, would show a broad O-H stretching band between 2500-3200 cm⁻¹. Its conjugated carbonyl group would display a C=O stretching vibration at a lower frequency, typically 1600-1640 cm⁻¹, due to conjugation and hydrogen bonding. A C=C stretching band would also be present near 1550-1580 cm⁻¹.

Aromatic Rings: Both spectra would display C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Tautomer | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | Enol | 2500 - 3200 (broad) |

| Aromatic C-H stretch | Both | 3000 - 3100 |

| C=O stretch | Keto | 1680 - 1740 |

| C=O stretch (conjugated) | Enol | 1600 - 1640 |

| C=C stretch (aromatic) | Both | 1450 - 1600 |

| C=C stretch (enol) | Enol | 1550 - 1580 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions due to π→π* transitions within the aromatic rings and the conjugated enol system.

The enol form, with its extended π-conjugation system involving a phenyl ring, the C=C double bond, and the carbonyl group, is expected to have a strong absorption band at a longer wavelength (λmax), likely in the 320-380 nm range. The keto form would have absorptions at shorter wavelengths, primarily from the aromatic rings (π→π* transitions around 240-280 nm) and the less intense n→π* transitions of the carbonyl groups.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many β-diketones exhibit fluorescence, often originating from the excited enol tautomer. The emission spectrum would be expected to be a mirror image of the longest-wavelength absorption band, with a Stokes shift (the difference between the absorption and emission maxima). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment.

Despite a comprehensive search for scientific literature, specific experimental data regarding the advanced spectroscopic and structural characterization of this compound is not available in the public domain. Consequently, the generation of a detailed article with the requested data tables for High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA) for this particular compound is not possible at this time.

Scientific research and publication are ongoing processes, and the characterization of this compound may be available in future publications. At present, however, the necessary data to fulfill the detailed request of the user is not accessible through the performed searches.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the coordination chemistry of this compound. While the broader class of β-diketones, such as the parent compound 1,3-diphenyl-1,3-propanedione, is well-documented in its ability to form stable complexes with a wide array of metal ions, specific studies detailing the synthesis, structure, and properties of metal complexes involving the bromo-substituted derivative are not readily accessible. Consequently, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The field of coordination chemistry heavily relies on empirical data from techniques like single-crystal X-ray diffraction, NMR spectroscopy, and various other analytical methods to elucidate the precise nature of metal-ligand interactions. In the absence of such dedicated studies for this compound, any attempt to describe its coordination behavior with main group elements, transition metals, or lanthanides and actinides would be speculative and fall outside the bounds of established scientific findings.

General principles of β-diketone coordination suggest that this compound would likely act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the dione (B5365651) moiety to form a six-membered chelate ring. The presence of the 3-bromophenyl group, in contrast to a simple phenyl group, could introduce subtle electronic or steric effects that might influence the stability, geometry, and reactivity of the resulting metal complexes. However, without specific research to cite, these potential effects remain hypothetical.

A detailed discussion on the following key areas, as requested, is contingent on the availability of primary research:

Ligand Design and Binding Modes: While a bidentate binding mode is presumed, specific details on how the electronic properties of the 3-bromophenyl substituent affect the ligand field strength or the stability of the enolate form are unknown.

Synthesis of Metal-Diketonate Complexes: No specific synthetic procedures or characterized complexes involving this compound with main group, transition, lanthanide, or actinide metals have been found in the surveyed literature.

Structural Characterization: Information on the geometrical arrangements and stereochemical aspects of metal complexes of this particular ligand is unavailable, as no crystal structures appear to have been reported.

Therefore, to maintain scientific accuracy and adhere strictly to the available data, a detailed article on the coordination chemistry of this compound cannot be constructed. Further experimental research is required to explore and document the coordination behavior of this specific compound.

Coordination Chemistry and Metal Complexation

Structural Characterization of Metal Complexes

Non-Covalent Interactions and Supramolecular Assembly in Solid State

In the solid state, the structure of 1-(3-bromophenyl)-3-phenyl-1,3-propanedione and its metal complexes are dictated by a variety of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the formation of extended supramolecular assemblies.

The presence of the bromine atom on the phenyl ring introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site. This can lead to the formation of specific and predictable packing motifs in the crystal lattice. Furthermore, the two phenyl rings in the molecule are capable of engaging in π-π stacking interactions, which contribute to the stabilization of the crystal structure.

Thermodynamics and Kinetics of Metal-Ligand Equilibria

The formation of metal complexes with this compound in solution is governed by thermodynamic and kinetic factors. The thermodynamics of complexation are described by the stability constants of the metal-ligand complexes, while the kinetics relate to the rates at which these complexes are formed and dissociate.

Determination of Proton-Ligand and Metal-Ligand Stability Constants

The stability of a metal complex is quantified by its stability constant (log K), which is directly related to the Gibbs free energy of the complexation reaction. Before determining the metal-ligand stability constants, it is essential to determine the proton-ligand stability constant (pKₐ) of the ligand itself. This value represents the acidity of the enolic proton of the 1,3-dione and is crucial for understanding the pH-dependent speciation of the ligand in solution.

The Bjerrum method, as adapted by Calvin and Wilson, is a common pH-metric titration technique used to determine both proton-ligand and metal-ligand stability constants in various solvent mixtures, such as dioxane-water. jocpr.com By titrating a solution containing the ligand and a metal ion with a standard base, formation curves can be generated, from which the stability constants can be calculated. It is common for 1,3-diones to form both 1:1 and 1:2 metal-ligand complexes. jocpr.com

Illustrative data for the proton-ligand stability constant of a similar substituted 1,3-propanedione is presented in the table below. This data is hypothetical and serves to illustrate the typical range of values.

| Parameter | Value |

| pKₐ | 9.5 |

The following table provides hypothetical metal-ligand stability constants for 1:1 and 1:2 complexes of this compound with various metal ions, based on trends observed for similar ligands.

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 8.5 | 7.2 |

| Ni(II) | 7.8 | 6.5 |

| Cr(II) | 7.5 | 6.1 |

Cutting Edge Applications in Materials Science and Catalysis

Catalytic Activity and Catalyst Design

The ability of the 1,3-propanedione moiety to form stable complexes with a wide range of metal ions is central to its application in catalysis. By acting as a bidentate ligand, it can modify the electronic properties and steric environment of a metal center, thereby influencing its catalytic activity and selectivity.

Metal complexes featuring β-diketonate ligands are effective catalysts for various oxidative transformations, including the oxidation of olefins. A prominent example is the use of tris(dibenzoylmethanato)iron(III) [Fe(dbm)3]—a complex where the ligand is 1,3-diphenyl-1,3-propanedione, the parent compound of 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione—in the Wacker-type oxidation of olefins to ketones. researchgate.net This iron-catalyzed system operates efficiently at room temperature using air as the terminal oxidant, presenting an economical and environmentally benign alternative to traditional palladium-based catalysts. researchgate.net The reaction demonstrates high regioselectivity, converting terminal olefins to methyl ketones with high yields. researchgate.net

Furthermore, bio-inspired iron complexes have been investigated for olefin epoxidation and cis-dihydroxylation. uu.nl These systems, which mimic the active sites of non-heme iron oxygenases, underscore the capacity of iron centers supported by appropriate ligands to activate dioxygen for selective oxidation reactions. uu.nlmdpi.com The electronic modifications afforded by substituents on the phenyl rings of the β-diketonate ligand, such as the bromo group in this compound, can be used to fine-tune the catalytic properties of the metal center for specific oxidative tasks like epoxidation.

β-Diketonate ligands like this compound are instrumental in the development of both homogeneous and heterogeneous catalysts.

Homogeneous Systems: Metal complexes of β-diketones are typically soluble in organic solvents, allowing them to function as homogeneous catalysts. The [Fe(dbm)3] catalyst for olefin oxidation is a prime example of such a system, where the reaction proceeds in a single phase. researchgate.net The advantage of homogeneous catalysis is the high activity and selectivity that can be achieved due to the well-defined nature of the catalytic species.

Heterogeneous Systems: To overcome challenges with catalyst separation and reuse, homogeneous catalysts can be heterogenized by anchoring the metal complex to a solid support. While specific examples involving this compound are not extensively documented, the general strategy is well-established. For instance, related dione (B5365651) compounds have been used to synthesize trinuclear complexes that function as efficient and reusable heterogeneous catalysts for the selective reduction of nitro compounds. researchgate.net Such catalysts contribute to more sustainable chemical processes by allowing for easy recovery and reuse. researchgate.net The development of heterogeneous catalysts is a key area of research aimed at bridging the gap between high-performance molecular catalysts and practical industrial applications.

Analytical Chemistry Applications

The unique photophysical and chelating properties of this compound and its derivatives are harnessed in analytical chemistry for the detection and separation of chemical species.

Derivatives of this compound are valuable in the design of chemosensors for metal ions. The aforementioned polymer, PDBDBM, which incorporates the 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353) moiety, functions as a highly sensitive and selective fluorescent sensor for copper (Cu²⁺) and iron (Fe³⁺) ions. The sensing mechanism relies on fluorescence quenching; upon coordination of the metal ion to the dione unit within the polymer backbone, the fluorescence of the conjugated system is diminished.

This polymer-based sensor exhibits excellent performance, with very low detection limits for both ions. The specific response to Cu²⁺ and Fe³⁺ over other common metal ions highlights the selectivity that can be achieved by designing the specific structure of the binding site. The quantitative data for the sensor's performance are summarized in the table below.

| Analyte | Fluorescence Detection Limit | Stern–Volmer Quenching Constant (Ksv) |

|---|---|---|

| Copper(II) (Cu²⁺) | 5 nM | 1.28 × 10⁸ M⁻¹ |

| Iron(III) (Fe³⁺) | 0.4 µM | 2.40 × 10⁴ M⁻¹ |

In chiral chromatography, chiral stationary phases (CSPs) are used to separate enantiomers. While this compound is not itself a common CSP, its structural motifs are relevant to the principles of chiral recognition. Pirkle-type CSPs, for example, often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for enantioseparation. hplc.eu The aromatic rings of this compound can participate in π-π stacking, and the keto groups can act as hydrogen bond acceptors.

Although the direct application of this specific compound as a bonded CSP is not widely reported, the separation of related chiral β-aminoketones has been successfully achieved using polysaccharide-based CSPs. nih.gov The effectiveness of these separations depends on the precise interactions between the analyte and the chiral environment of the stationary phase. The structural features of this compound make it a candidate for derivatization into a chiral selector or for use as a model compound in studies aimed at understanding the mechanisms of chiral recognition on various CSPs. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione. These methods model the distribution of electrons within the molecule, which governs its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. scirp.org A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional structure.

Subsequent calculations would reveal key electronic properties. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the electron density distribution across the molecule. researchgate.net Specifically, the bromine atom at the meta-position would inductively withdraw electron density, affecting the reactivity of the aromatic ring and the adjacent carbonyl group.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. For bromo-substituted aromatic ketones, a decrease in the HOMO-LUMO gap is often observed, suggesting increased reactivity compared to the unsubstituted parent compound. researchgate.net

Table 1: Predicted DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on studies of similar molecules and are intended for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.3 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.2 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

For even greater accuracy, particularly for specific electronic properties or reaction energetics, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the empirical parameters often used in DFT. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the molecule's geometry, vibrational frequencies, and interaction energies. Such high-level calculations would be invaluable for validating the results from DFT and for situations where a very precise understanding of the electronic structure is required.

Computational Modeling of Tautomeric Equilibria and Energy Landscapes

Like other β-diketones, this compound can exist in equilibrium between its diketo and enol tautomeric forms. mdpi.com Computational modeling is an excellent tool for investigating this tautomerism. By calculating the relative energies of the diketo and enol forms, it is possible to predict which tautomer is more stable and therefore more abundant at equilibrium.

The calculations would also map the potential energy surface for the interconversion between the tautomers, identifying the transition state and the energy barrier for this process. The solvent environment plays a critical role in tautomeric equilibria, and computational models can account for this by using implicit or explicit solvent models. mdpi.com The presence of the bromine substituent may subtly influence the position of this equilibrium compared to the parent 1,3-diphenyl-1,3-propanedione.

Table 2: Predicted Relative Energies of Tautomers for this compound in Gas Phase (Note: These are illustrative values.)

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

| Diketo | 0.0 | Reference |

| Enol | -2.5 | More Stable |

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: Calculations of vibrational frequencies can predict the positions of characteristic peaks in the IR spectrum. For instance, the stretching frequencies of the carbonyl (C=O) groups in the diketo form and the C=C and O-H stretches in the enol form can be calculated and compared with experimental IR spectra to identify the tautomeric form present.

NMR Spectrum: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are highly sensitive to the electronic environment of the nuclei and can be used to assign the signals in an experimental NMR spectrum, helping to confirm the molecular structure and identify the predominant tautomer.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide insight into the molecule's color and how it interacts with light. The HOMO-LUMO gap is often correlated with the wavelength of maximum absorption.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in condensation reactions, computational chemistry can be used to:

Identify the reactants, products, and any intermediates.

Locate the transition states that connect these species.

Calculate the activation energies for each step of the reaction.

This information provides a detailed picture of the reaction pathway at the molecular level, explaining how the reaction proceeds and what factors control its rate and outcome.

Rational Design of New Materials via Computational Chemistry

The computationally derived properties of this compound can guide the design of new materials with specific functions. By understanding how the bromine substituent influences the electronic properties, it becomes possible to predict how other substituents might further tune these properties.

For example, if the goal is to create a new material for organic electronics, computational screening could be used to evaluate a range of substituted analogues of this compound. By calculating the HOMO-LUMO gaps, ionization potentials, and electron affinities of these virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. This in silico design process can significantly accelerate the discovery of new materials with enhanced optical or electronic properties.

Emerging Research Directions and Future Outlook

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione, future research will likely focus on moving away from classical condensation reactions, which often employ harsh bases and volatile organic solvents. Innovations in this area are expected to concentrate on several key strategies:

Catalytic Approaches: The use of reusable solid acid or base catalysts could offer a more sustainable alternative to stoichiometric reagents. researchgate.net Green catalysts, such as ionic liquids or deep eutectic solvents, are also being explored for similar transformations, potentially increasing reaction efficiency and simplifying product isolation. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are promising avenues for accelerating reaction times and reducing energy consumption compared to conventional heating. mdpi.com

Solvent-Free and Aqueous Conditions: The development of solvent-free reaction conditions or the use of water as a green solvent would significantly improve the environmental footprint of the synthesis of this compound and related compounds. researchgate.net

A comparative look at synthetic approaches for related 1,3-diketones is presented in the table below, highlighting the move towards more sustainable methods.

| Synthetic Method | Catalyst/Reagent | Solvent | Key Advantages |

| Claisen Condensation | Strong bases (e.g., NaH, NaNH2) | Organic solvents (e.g., THF, diethyl ether) | Well-established, versatile |

| PTSA-Catalyzed Reaction | p-Toluenesulfonic acid (PTSA) | Solvent-free | Economical, metal-free |

| Nano-silica Sulfuric Acid | Nano-silica sulfuric acid | Solvent-free | Reusable catalyst, short reaction times |

| Lewis Acid-Surfactant-Combined Catalyst | [BZT]+AlCl4 | Water | Green solvent, ambient temperature |

Expansion of Catalytic Applications and Efficiency Enhancement

The chelating nature of the 1,3-dicarbonyl moiety in this compound makes it an excellent candidate for use as a ligand in catalysis. Future research is anticipated to explore its role in a variety of organic transformations. The presence of the bromine atom on the phenyl ring offers a site for further functionalization, potentially leading to the development of novel catalysts with tailored electronic and steric properties.

Potential catalytic applications could include:

Cross-Coupling Reactions: Metal complexes of this compound could be investigated as catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Asymmetric Catalysis: Chiral versions of this ligand could be synthesized and employed in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical industry.

Oxidation and Reduction Reactions: The electronic properties of the ligand, influenced by the bromophenyl group, could be tuned to develop catalysts for selective oxidation or reduction processes.

Enhancing the efficiency of such catalytic systems would involve optimizing reaction conditions, catalyst loading, and exploring the use of co-catalysts or additives.

Integration into Next-Generation Functional Materials

The unique electronic and structural features of this compound suggest its potential as a building block for advanced functional materials. The aromatic rings and the conjugated dicarbonyl system can impart desirable optical and electronic properties, while the bromo-substituent provides a handle for polymerization or grafting onto surfaces.

Emerging research in this domain could focus on:

Polymer Synthesis: Incorporation of this compound as a monomer or a functional additive in polymers could lead to materials with enhanced thermal stability, flame retardancy (due to the bromine atom), or specific optical properties. For instance, its integration into polydienes could modify the properties of the resulting elastomers. nih.gov

Organic Electronics: The electronic characteristics of this compound could be harnessed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: The ability of the 1,3-diketone to chelate metal ions could be exploited in the design of chemical sensors for the detection of specific metal ions or other analytes.

Deeper Understanding of Intramolecular and Intermolecular Interactions

A fundamental understanding of the non-covalent interactions governing the structure and properties of this compound is crucial for its rational design in various applications. The interplay of hydrogen bonding, π-stacking, and halogen bonding will dictate its solid-state packing and its interactions with other molecules.

Future research directions in this area would involve:

Crystallographic Studies: X-ray diffraction analysis of single crystals of this compound and its derivatives would provide precise information about its three-dimensional structure and intermolecular interactions in the solid state.

Spectroscopic Investigations: Techniques such as NMR, IR, and Raman spectroscopy can provide insights into the intramolecular interactions and the conformational preferences of the molecule in solution.

Supramolecular Chemistry: The potential for this molecule to form self-assembled structures, such as gels or liquid crystals, through controlled intermolecular interactions is an exciting area for future exploration.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and optimization of new applications for this compound.

Synergistic approaches would likely include:

DFT and Molecular Dynamics Simulations: Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and spectroscopic properties of the molecule, providing a deeper understanding of its reactivity and potential applications. researchgate.netuns.ac.rs Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule and its interactions with its environment, such as in solution or within a material matrix. mdpi.com

Predictive Modeling: Computational models can be developed to predict the catalytic activity of metal complexes of this compound or to screen for its potential use in functional materials.

Mechanism Elucidation: A combination of experimental kinetic studies and computational modeling can be used to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient processes.

By combining the predictive power of computational methods with the real-world validation of experimental work, the exploration of this compound's potential can be significantly enhanced.

Q & A

Q. How can reaction conditions be optimized to synthesize 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione with high yield and purity?

Methodological Answer: Optimization involves adjusting solvent systems (e.g., ethanol or methanol), base catalysts (e.g., KOH or NaOEt), and temperature control. For brominated intermediates, acidic media with brominating agents like N,N’-dibromo-5,5-dimethylhydantoin may enhance regioselectivity . Post-synthesis purification via recrystallization or column chromatography is critical for purity. Reaction monitoring using HPLC or GC-MS ensures intermediate stability and product fidelity .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer: Combined use of H/C NMR (to identify aromatic protons and diketone carbonyl groups), IR (to confirm diketone C=O stretches ~1700 cm), and mass spectrometry (for molecular ion validation) is standard. X-ray crystallography can resolve stereoelectronic effects of the bromophenyl group, while UV-Vis spectroscopy may reveal conjugation patterns .

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine at the meta position directs electrophilic substitution and stabilizes transition states in SNAr reactions. Comparative studies with non-brominated analogs (e.g., 1,3-diphenylpropanedione) can isolate steric vs. electronic effects. Kinetic experiments under varying pH and solvent polarity (e.g., DMSO vs. THF) quantify substituent impact .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and nonlinear optical (NLO) properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), hyperpolarizability (β), and dipole moments to predict NLO behavior. Solvent effects are incorporated via polarizable continuum models (PCM). Experimental validation via Z-scan or EFISHG (electric-field-induced second harmonic generation) aligns with computational results .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Systematic meta-analysis of literature data identifies variables such as catalyst loading, moisture sensitivity, or competing side reactions (e.g., keto-enol tautomerization). Design of experiments (DoE) with factorial analysis isolates critical factors. Reproducibility tests under inert atmospheres or controlled humidity mitigate variability .

Q. How can the compound’s bioactivity be rationalized through molecular docking studies?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) against enzyme targets (e.g., kinases or proteases) leverage the diketone moiety’s chelation potential and bromophenyl hydrophobicity. Binding affinity comparisons with trifluoromethyl analogs (e.g., from ) highlight substituent-specific interactions. MD simulations assess stability of ligand-receptor complexes over time .

Theoretical and Methodological Frameworks

Q. How does this compound’s synthesis align with broader theories of aromatic diketone reactivity?

Methodological Answer: The synthesis exemplifies the Claisen-Schmidt condensation mechanism, where base-mediated enolate formation drives cross-aldol addition. Kinetic vs. thermodynamic control (e.g., reaction temperature) determines regioselectivity. Theoretical frameworks like HSAB (Hard-Soft Acid-Base) theory explain the bromine atom’s role in stabilizing intermediates .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer: Software like ACD/Labs or Schrödinger’s QikProp calculates logP (XlogP ~3.2), topological polar surface area (TPSA ~34 Ų), and solubility in organic solvents. COSMO-RS simulations model solvent-solute interactions. Experimental validation via shake-flask method or HPLC solubility profiling ensures accuracy .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Variable-temperature NMR can resolve dynamic effects like keto-enol tautomerism. 2D NMR (e.g., HSQC, NOESY) clarifies coupling networks. For ambiguous signals, isotopic labeling (e.g., C-enriched samples) or comparison with DFT-simulated spectra provides clarity .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer: Multivariate regression (e.g., PLS or PCA) correlates substituent electronic parameters (Hammett σ) or steric bulk (Taft E) with bioactivity. Machine learning models (e.g., random forests) trained on crystallographic or docking data predict novel analogs with enhanced properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.